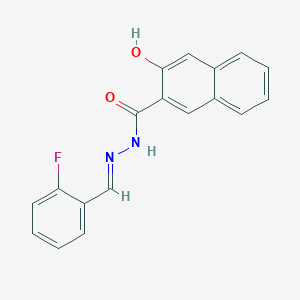

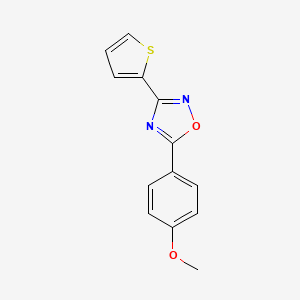

4-phenyl-2-(2-pyridin-2-ylethyl)phthalazin-1(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-phenyl-2-(2-pyridin-2-ylethyl)phthalazin-1(2H)-one and related compounds often involves multi-step synthetic routes incorporating various chemical reactions. One approach might involve the condensation of suitable precursors like hydrazines with phthalic anhydrides or similar carbonyl compounds, followed by further functionalization of the resultant phthalazinone core. For instance, the synthesis of related phthalazinone derivatives has been demonstrated through the reaction of 1-(biphenyl-4-carbonyl)benzoic acid with hydrazine hydrate in boiling dry benzene to yield 4-biphenyl-4-yl-(2H)-phthalazin-1-one derivatives (Abubshait et al., 2011).

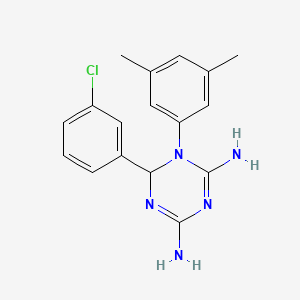

Molecular Structure Analysis

The molecular structure of phthalazinone derivatives, including 4-phenyl-2-(2-pyridin-2-ylethyl)phthalazin-1(2H)-one, is characterized by the phthalazinone core, which is a bicyclic system composed of a benzene ring fused to a pyrazine ring. Structural characterization is typically achieved using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. The molecular structure, including the arrangement of functional groups and overall geometry, plays a crucial role in the chemical reactivity and physical properties of these compounds. For example, a study on similar compounds elucidated their structure using X-ray diffraction and DFT calculations to confirm the presence of characteristic functional groups and bond formations (Özdemir et al., 2015).

Chemical Reactions and Properties

Phthalazinone derivatives are versatile scaffolds in organic synthesis and can undergo various chemical reactions. These compounds can participate in nucleophilic substitution reactions, condensation reactions with carbonyl compounds, and cycloaddition reactions, among others. The reactivity can be influenced by substituents on the phthalazinone core and the presence of electron-withdrawing or electron-donating groups. For example, reactions involving the condensation of phthalazinones with secondary amines and formaldehyde yield corresponding N-Mannich bases, showcasing the versatility of phthalazinone derivatives in forming new chemical bonds and structures (Mustafa et al., 1964).

Physical Properties Analysis

The physical properties of phthalazinone derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and potential applications. These properties are influenced by the molecular structure, including the nature and position of substituents. For instance, the crystal structures and packing of similar compounds were studied to understand their crystallization behavior and solid-state properties (Tawfiq et al., 2014).

Chemical Properties Analysis

The chemical properties of phthalazinone derivatives, such as acidity, basicity, reactivity towards various reagents, and stability under different conditions, are shaped by their molecular structure. Studies on related compounds, like the synthesis and reaction behavior of 1-(phthalazin-1(2H)-one)[(pyridin-2-yl)ethylidene]hydrazone, provide insight into the reactivity patterns and potential chemical transformations of phthalazinone derivatives (Yong et al., 2016).

Applications De Recherche Scientifique

Antioxidant, Antitumor, and Antimicrobial Activities

Researchers have explored the synthesis of new derivatives through reactions that yield compounds with significant antioxidant, antitumor, and antimicrobial activities. For instance, the chemical behavior of related enaminones toward active methylene reagents has led to the creation of derivatives demonstrating high activity against certain cancer cell lines and microbial strains (El‐Borai et al., 2013).

Synthesis and Biological Action

The synthesis of derivatives and their biological actions, including antibacterial activities, have been a subject of study. These investigations offer a pathway to developing compounds with specific therapeutic effects (Pitucha et al., 2005).

Chemoselective Synthesis Techniques

Chemoselective synthesis techniques have been employed to produce derivatives with potential antiplatelet agents. These studies focus on optimizing the synthetic processes for better yields and properties of the compounds (Coelho et al., 2004).

Drug Delivery Applications

There is a significant interest in the application of these compounds in drug delivery systems. The encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages for targeted drug delivery showcases the potential of these compounds in medicinal chemistry (Mattsson et al., 2010).

Materials Science Applications

In materials science, derivatives have been synthesized for use in high-temperature proton exchange membrane fuel cells (PEMFCs), demonstrating their versatility beyond biomedical applications. These materials exhibit excellent thermal stability, solubility, and electrical conductivity, making them suitable for advanced technological applications (Li et al., 2012).

Novel Synthesis Methods

Innovative synthesis methods have been developed for creating derivatives with enhanced properties. These methods aim at improving the efficiency and applicability of these compounds in various fields (Bartos et al., 2019).

Propriétés

IUPAC Name |

4-phenyl-2-(2-pyridin-2-ylethyl)phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c25-21-19-12-5-4-11-18(19)20(16-8-2-1-3-9-16)23-24(21)15-13-17-10-6-7-14-22-17/h1-12,14H,13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTDIWPBWACYEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1(2H)-Phthalazinone, 4-phenyl-2-[2-(2-pyridinyl)ethyl]- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-(3aS,6aS)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579351.png)

![7-isopropyl-N-methyl-N-[3-(methylthio)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5579355.png)

![2-amino-4-(5-ethyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5579359.png)

![N,N-dimethyl-N'-{[(5-phenyl-2-pyrimidinyl)amino]carbonyl}-1,2-benzenedisulfonamide](/img/structure/B5579376.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5579384.png)

![5-(2-chlorophenyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-furamide](/img/structure/B5579419.png)